(2E)-3-(2,5-difluorophenyl)-2-propenal
Description
(e)-3-(2,5-Difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety
Properties
Molecular Formula |
C9H6F2O |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
(E)-3-(2,5-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-6H/b2-1+ |
InChI Key |
PNYDVKRZZLUMCJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C=O)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2,5-Difluorophenyl)acrylaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate reagent to introduce the acrylaldehyde functionality. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2,5-difluorobenzaldehyde to form the desired acrylaldehyde compound under controlled conditions.
Industrial Production Methods
Industrial production of (e)-3-(2,5-Difluorophenyl)acrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(2,5-Difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of 3-(2,5-difluorophenyl)acrylic acid.
Reduction: Formation of 3-(2,5-difluorophenyl)prop-2-en-1-ol.
Substitution: Formation of various substituted difluorophenyl derivatives depending on the reagent used.
Scientific Research Applications
(e)-3-(2,5-Difluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (e)-3-(2,5-Difluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the difluorophenyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzaldehyde: A precursor in the synthesis of (e)-3-(2,5-Difluorophenyl)acrylaldehyde.
3-(2,5-Difluorophenyl)prop-2-en-1-ol: A reduced form of the compound.
3-(2,5-Difluorophenyl)acrylic acid: An oxidized form of the compound.
Uniqueness
(e)-3-(2,5-Difluorophenyl)acrylaldehyde is unique due to the presence of both the difluorophenyl and acrylaldehyde functionalities, which confer distinct chemical properties and reactivity
Biological Activity
(2E)-3-(2,5-difluorophenyl)-2-propenal, also known as (E)-3-(2,5-difluorophenyl)acrylaldehyde, is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : 168.14 g/mol
- Functional Groups : Conjugated double bond and aldehyde group
The difluorophenyl substituent enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.
- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation through interactions with cellular signaling pathways.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles due to its reactive aldehyde group. Additionally, it can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, particularly involving the difluorophenyl moiety. These interactions are crucial for understanding the compound's mechanism of action in biological systems.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (E)-3-(4-fluorophenyl)acrylaldehyde | CHF | Contains a fluorinated phenyl group |
| (E)-3-(3-fluorophenyl)acrylaldehyde | CHF | Similar structure but different fluorine position |
| (E)-3-(phenyl)acrylaldehyde | CHO | Lacks fluorine substituents |
| 4-(difluoromethyl)benzaldehyde | CHFO | Contains difluoromethyl instead of acrylaldehyde |
The specific difluoro substitution pattern on the phenyl ring significantly influences the chemical reactivity and potential biological activities compared to other similar compounds.
Case Studies and Research Findings
-
Anticancer Activity :
A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. -
Anti-inflammatory Effects :
Another study evaluated the compound's ability to inhibit pro-inflammatory cytokine production in vitro. The findings demonstrated a significant reduction in cytokine levels, supporting its role in modulating inflammatory responses. -
Bioavailability Studies :
Research into the pharmacokinetics of this compound revealed favorable absorption characteristics due to its lipophilicity, which may enhance its therapeutic efficacy when administered.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
